molecular formula C11H10ClN B11907120 1-(Aminomethyl)-4-chloronaphthalene

1-(Aminomethyl)-4-chloronaphthalene

Cat. No.: B11907120
M. Wt: 191.65 g/mol
InChI Key: ZFKCNJOENKQRNH-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-4-chloronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons This compound features a naphthalene ring substituted with an aminomethyl group at the first position and a chlorine atom at the fourth position

Preparation Methods

The synthesis of 1-(Aminomethyl)-4-chloronaphthalene can be achieved through several routes. One common method involves the Mannich reaction, where a naphthalene derivative is reacted with formaldehyde and a secondary amine under acidic conditions. This reaction introduces the aminomethyl group onto the naphthalene ring. Industrial production methods may involve more scalable processes, such as catalytic hydrogenation or halogenation, to achieve the desired substitution pattern efficiently .

Chemical Reactions Analysis

1-(Aminomethyl)-4-chloronaphthalene undergoes various chemical reactions, including:

Scientific Research Applications

1-(Aminomethyl)-4-chloronaphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-4-chloronaphthalene involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(Aminomethyl)-4-chloronaphthalene can be compared with other similar compounds, such as:

    1-(Aminomethyl)-4-bromonaphthalene: Similar structure but with a bromine atom instead of chlorine.

    1-(Aminomethyl)-4-fluoronaphthalene: Contains a fluorine atom, which can significantly alter its reactivity and biological activity.

    1-(Aminomethyl)-4-methylnaphthalene:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in diverse reactions and applications, making it a valuable tool for chemists, biologists, and industrial researchers alike.

Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

(4-chloronaphthalen-1-yl)methanamine

InChI

InChI=1S/C11H10ClN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H,7,13H2

InChI Key

ZFKCNJOENKQRNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)CN

Origin of Product

United States

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